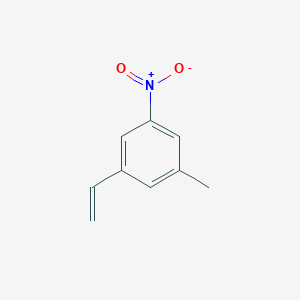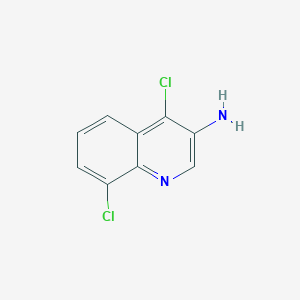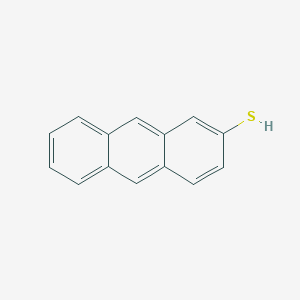
Anthracene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-2-thiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. It features a thiol group (-SH) attached to the second carbon of the anthracene structure. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anthracene-2-thiol can be synthesized through several methods. One common approach involves the thiolation of anthracene derivatives. For instance, anthracene can be reacted with thiolating agents such as thiourea in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar thiolation reactions but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to anthracene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in fluorescence studies due to its photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of anthracene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, making it useful in sensing applications. Additionally, its aromatic structure allows it to participate in π-π interactions, which are crucial in its role as a fluorescence probe.
Comparación Con Compuestos Similares
Anthracene-9-thiol: Similar structure but with the thiol group on the ninth carbon.
Phenanthrene-2-thiol: Another thiol derivative of a polycyclic aromatic hydrocarbon.
Naphthalene-2-thiol: A simpler structure with a thiol group on the second carbon of naphthalene.
Uniqueness: Anthracene-2-thiol is unique due to its specific positioning of the thiol group, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise fluorescence characteristics.
Propiedades
Número CAS |
90590-00-4 |
|---|---|
Fórmula molecular |
C14H10S |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
anthracene-2-thiol |
InChI |
InChI=1S/C14H10S/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H |
Clave InChI |
DFPIEUCRRBJLEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


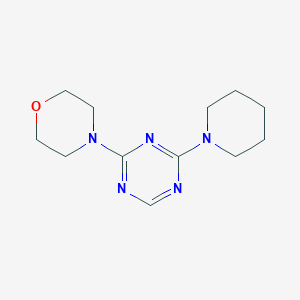
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
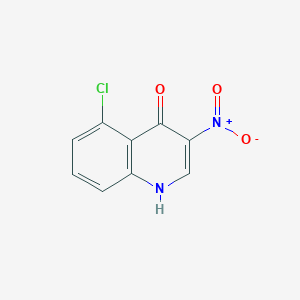
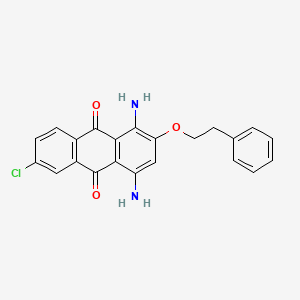
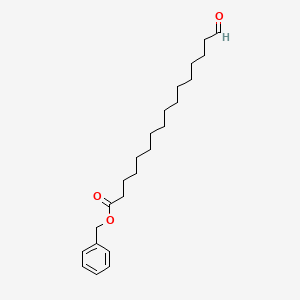
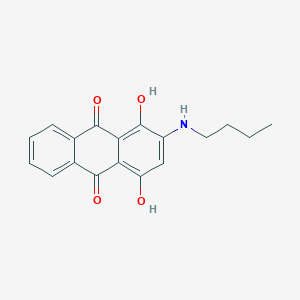
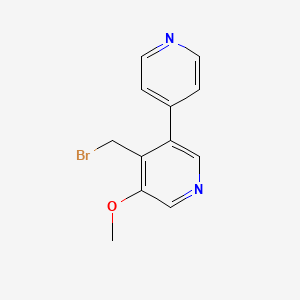
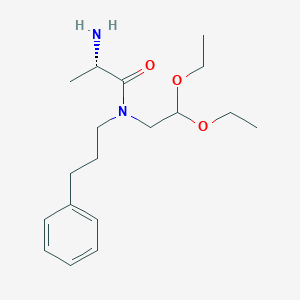
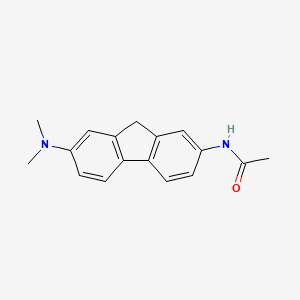
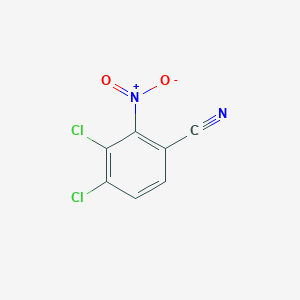
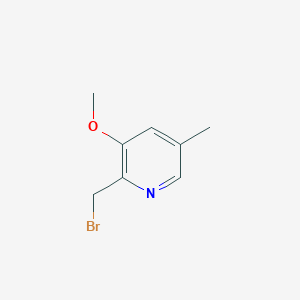
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
